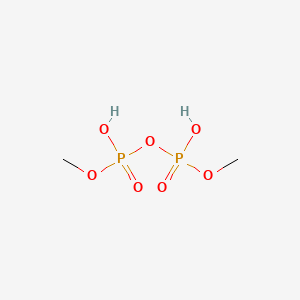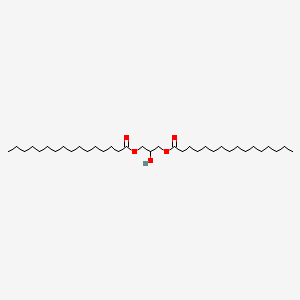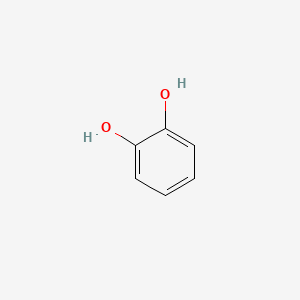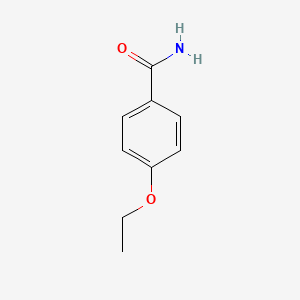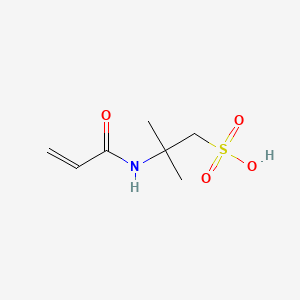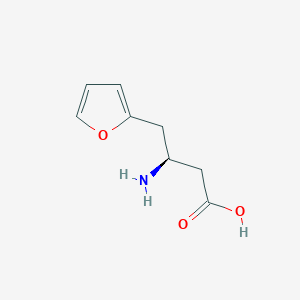
(S)-3-Amino-4-(2-furyl)-butyric acid
Descripción general
Descripción
“(S)-3-Amino-3-(2-furyl)-propionic acid” is a compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The compound is also known by several synonyms, including “131829-49-7”, “(S)-3-Amino-3-(furan-2-yl)propanoic acid”, and "(3S)-3-amino-3-(furan-2-yl)propanoic acid" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been achieved starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(2-furyl)-propionic acid” can be represented by the InChI string: InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 . The compound has a topological polar surface area of 76.5 Ų .Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(2-furyl)-propionic acid” has a molecular weight of 155.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of novel heterocyclic compounds, such as pyrrolidin-2-ones and their derivatives, by introducing various substituents into the nucleus of pyrrolidin-2-ones, which are significant for developing new medicinal molecules with enhanced biological activity. The study involved the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, leading to the synthesis of compounds with potential pharmaceutical applications (Rubtsova et al., 2020).
Development of Advanced Materials : The structural properties of (S)-3-Amino-4-(2-furyl)-butyric acid derivatives have been explored for the development of new materials. The planarity and hydrogen bonding capabilities of such compounds enable them to form stable dimers and exhibit π–π stacking interactions, which are crucial for designing advanced molecular materials (Bukhari et al., 2008).
Biological Activity Studies
Anticancer Research : Studies have investigated the apoptotic effects of butyric acid derivatives, including (S)-3-Amino-4-(2-furyl)-butyric acid, on colorectal carcinoma cells. These studies aim to understand the mechanism through which these compounds induce apoptosis and their potential as anticancer agents (Pattayil & Balakrishnan-Saraswathi, 2019).
Enzyme Inhibition : Research on enzyme inhibition has shown that derivatives of (S)-3-Amino-4-(2-furyl)-butyric acid can act as potent inhibitors of specific enzymes, such as PKCtheta, which is involved in various cellular processes. This research contributes to the development of new therapeutic agents targeting specific enzymes (Subrath et al., 2009).
Direcciones Futuras
The future directions for research on “(S)-3-Amino-3-(2-furyl)-propionic acid” and similar compounds could involve exploring their potential applications as sustainable chemical building units . Additionally, the synthesis of these compounds from biomass via furan platform chemicals (FPCs) could be an area of interest .
Mecanismo De Acción
Target of Action
Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .
Mode of Action
For instance, Fluorouracil, a compound with a similar furan ring, is believed to block the action of thymidylate synthase, thereby inhibiting the production of DNA .
Biochemical Pathways
For example, furfural, a compound derived from biomass like (S)-3-Amino-4-(2-furyl)-butyric acid, can be converted into a variety of bio-chemicals through chemo- and bio-catalysis .
Pharmacokinetics
Compounds with similar structures, such as r- and s-8-(2-furyl)- and r- and s-8-phenyl-2-(di-n-propylamino)tetralins, have been observed to enter the brain rapidly after subcutaneous administration, reaching peak brain tissue/plasma concentration ratios within 15–30 min of injection .
Result of Action
For instance, the reactions of 5-arylfuran-2-carbonyl chlorides with 5-(2-furyl)-1H-tetrazole led to the formation of 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazoles .
Action Environment
It is known that the conversion of biomass-derived furfural into bio-chemicals is influenced by various factors, including the type of catalyst used and the reaction conditions .
Propiedades
IUPAC Name |
(3S)-3-amino-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-furyl)-butyric acid | |
CAS RN |
270263-05-3 | |
| Record name | (βS)-β-Amino-2-furanbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)
